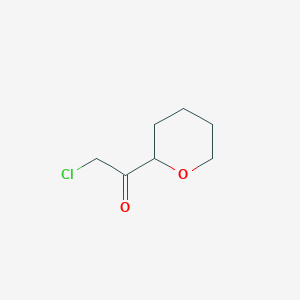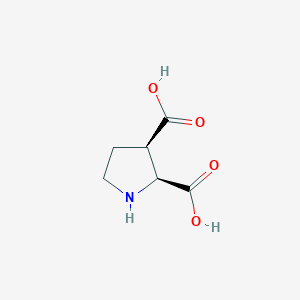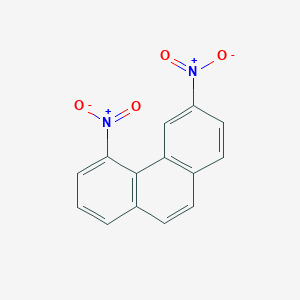
3,5-Dinitrophenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dinitrophenanthrene (DNP) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research due to its unique properties and applications. DNP is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as acetone, benzene, and ether.
作用機序
3,5-Dinitrophenanthrene acts as a fluorescent probe by intercalating into DNA and RNA, causing a shift in the fluorescence spectrum. 3,5-Dinitrophenanthrene can also bind to proteins, causing a change in the protein's conformation and function. 3,5-Dinitrophenanthrene can also inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of toxic intermediates and the formation of reactive oxygen species.
生化学的および生理学的効果
3,5-Dinitrophenanthrene has been shown to induce DNA damage and oxidative stress in cells. 3,5-Dinitrophenanthrene has also been shown to inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of toxic intermediates and the formation of reactive oxygen species. Additionally, 3,5-Dinitrophenanthrene has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
3,5-Dinitrophenanthrene is a useful tool for studying DNA, RNA, and proteins due to its fluorescent properties. 3,5-Dinitrophenanthrene is also relatively easy to synthesize and has a long shelf life. However, 3,5-Dinitrophenanthrene can be toxic and carcinogenic, and caution should be taken when handling and disposing of the compound. Additionally, 3,5-Dinitrophenanthrene can be expensive, which may limit its use in some experiments.
将来の方向性
Future research on 3,5-Dinitrophenanthrene could focus on developing new synthesis methods that are more efficient and environmentally friendly. Additionally, future research could focus on developing new applications for 3,5-Dinitrophenanthrene, such as using it as a sensor for detecting environmental pollutants or as a therapeutic agent for cancer treatment. Finally, future research could focus on developing safer alternatives to 3,5-Dinitrophenanthrene for use in scientific research.
合成法
3,5-Dinitrophenanthrene can be synthesized through several methods, including the Friedel-Crafts reaction, the Suzuki coupling reaction, and the Stille coupling reaction. The Friedel-Crafts reaction involves the reaction of 1,2-dinitrobenzene with naphthalene in the presence of aluminum chloride as a catalyst. The Suzuki coupling reaction involves the reaction of 1,2-dibromo-3,5-dinitrobenzene with phenylboronic acid in the presence of a palladium catalyst. The Stille coupling reaction involves the reaction of 1,2-dibromo-3,5-dinitrobenzene with a stannylated naphthalene derivative in the presence of a palladium catalyst.
科学的研究の応用
3,5-Dinitrophenanthrene is widely used in scientific research as a fluorescent probe for studying DNA, RNA, and proteins. 3,5-Dinitrophenanthrene can be used to detect DNA damage, protein-DNA interactions, and protein-protein interactions. 3,5-Dinitrophenanthrene can also be used to study the structure and function of enzymes, such as cytochrome P450 enzymes. Additionally, 3,5-Dinitrophenanthrene can be used to study the toxicity and carcinogenicity of PAHs.
特性
CAS番号 |
159092-72-5 |
|---|---|
製品名 |
3,5-Dinitrophenanthrene |
分子式 |
C14H8N2O4 |
分子量 |
268.22 g/mol |
IUPAC名 |
3,5-dinitrophenanthrene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)11-7-6-9-4-5-10-2-1-3-13(16(19)20)14(10)12(9)8-11/h1-8H |
InChIキー |
ACKYQATWPXBWLE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C=C2)C=CC(=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C=C2)C=CC(=C3)[N+](=O)[O-] |
その他のCAS番号 |
159092-72-5 |
同義語 |
3,5-DINITROPHENANTHRENE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)
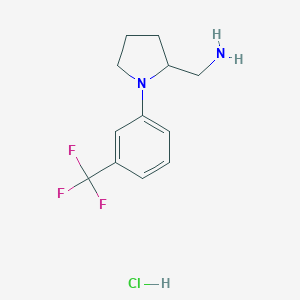
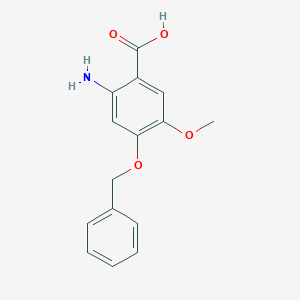
![4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B116249.png)
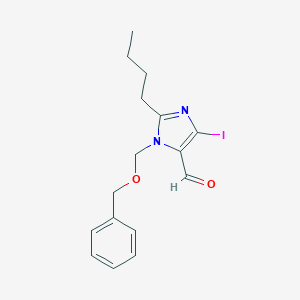
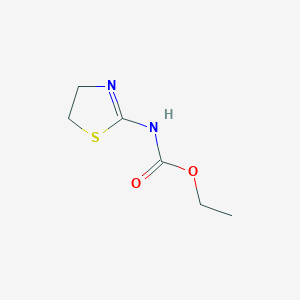
![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)
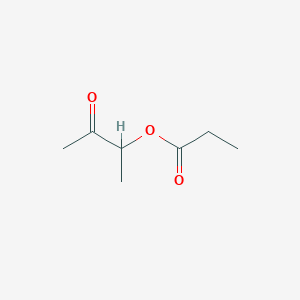
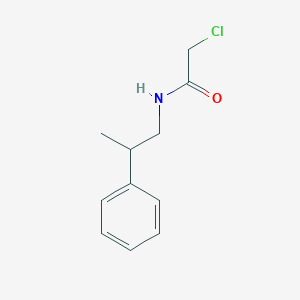
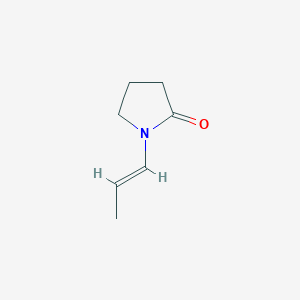
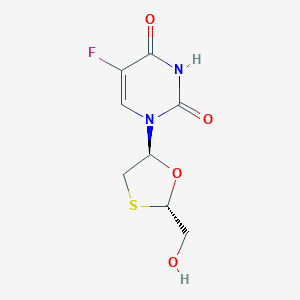
![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)
